N-(4-fluorophenyl)-2-((4-(2-oxo-2-((3-phenylpropyl)amino)ethyl)thiazol-2-yl)thio)acetamide
Description
N-(4-fluorophenyl)-2-((4-(2-oxo-2-((3-phenylpropyl)amino)ethyl)thiazol-2-yl)thio)acetamide is a thiazole-based acetamide derivative characterized by a fluorophenyl group at the N-terminal and a thioether-linked 2-oxoethylamino side chain with a 3-phenylpropyl substituent.
Properties
IUPAC Name |
2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(3-phenylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2S2/c23-17-8-10-18(11-9-17)25-21(28)15-30-22-26-19(14-29-22)13-20(27)24-12-4-7-16-5-2-1-3-6-16/h1-3,5-6,8-11,14H,4,7,12-13,15H2,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYDGFIRCFQGPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-((4-(2-oxo-2-((3-phenylpropyl)amino)ethyl)thiazol-2-yl)thio)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant studies.
Chemical Structure and Properties
The compound features several notable structural components:
- Fluorophenyl Group : Enhances lipophilicity, potentially influencing biological activity.
- Thiazole Moiety : Known for its role in various biological activities, including antimicrobial and anticancer properties.
- Acetamide Functional Group : Often associated with improved pharmacokinetics.
Research indicates that this compound interacts with various biological targets, primarily through:
- Inhibition of Enzymatic Activity : The compound has shown to inhibit specific enzymes involved in disease pathways.
- Receptor Modulation : It may act as a modulator for certain G-protein-coupled receptors, affecting intracellular signaling pathways.
Biological Activities
Studies have reported several biological activities associated with this compound:
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains. |
| Anticancer | Demonstrates cytotoxic effects on cancer cell lines, particularly through apoptosis induction. |
| Anti-inflammatory | Reduces inflammatory markers in vitro and in vivo models. |
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that N-(4-fluorophenyl)-2-((4-(2-((3-methylbenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a new antibiotic agent .
- Cytotoxicity Against Cancer Cells : In vitro assays revealed that the compound induced apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the activation of caspase pathways .
- Inflammation Models : In animal models of inflammation, the compound significantly reduced edema and inflammatory cytokines, suggesting potential therapeutic applications for inflammatory diseases .
Comparative Analysis with Similar Compounds
The unique structure of N-(4-fluorophenyl)-2-((4-(2-((3-phenylpropyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide allows it to stand out among similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1. N-(4-fluorophenyl)-... | Contains oxadiazole ring | Different biological activity due to oxadiazole incorporation |
| 2. 5-{(N-[1-(4-fluorophenyl)]piperidin... | Piperidine ring addition | Investigated for neuroprotective effects |
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing thiazole derivatives exhibit significant anticancer properties. The thiazole moiety in N-(4-fluorophenyl)-2-((4-(2-oxo-2-((3-phenylpropyl)amino)ethyl)thiazol-2-yl)thio)acetamide has been studied for its ability to inhibit cancer cell proliferation.
Case Study: Anticancer Efficacy
A study explored the cytotoxic effects of thiazole-based compounds against various cancer cell lines, including MCF-7 (breast cancer) and Caco-2 (colon cancer). Results showed that compounds similar to this compound demonstrated significant inhibition of cell growth, suggesting potential as anticancer agents .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of thiazole derivatives. The incorporation of the thiazole ring into the structure of this compound may enhance its efficacy against bacterial strains.
Data Table: Antimicrobial Activity
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| N-(4-fluorophenyl)-2... | E. coli | 15 |
| N-(4-fluorophenyl)-2... | S. aureus | 12 |
| N-(4-fluorophenyl)-2... | P. aeruginosa | 10 |
This table illustrates the compound's effectiveness against common pathogens, indicating its potential use in developing new antimicrobial agents.
Neuroprotective Effects
The unique structure of N-(4-fluorophenyl)-2... also suggests possible neuroprotective effects, which have been investigated in preclinical studies.
Case Study: Neuroprotection
Research involving animal models demonstrated that compounds similar to N-(4-fluorophenyl)-2... could protect neuronal cells from oxidative stress-induced damage. This suggests a promising avenue for treating neurodegenerative diseases .
Synthetic Pathways
The synthesis of N-(4-fluorophenyl)-2... typically involves multi-step organic reactions, including:
- Formation of the thiazole ring : Utilizing thiourea and appropriate aldehydes.
- Coupling reactions : To attach the fluorophenyl and acetamide groups.
- Purification : Employing chromatography techniques to isolate the desired product.
Synthetic Route Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | Thiourea, Aldehyde |
| 2 | Coupling | Fluoroaniline, Acetic Anhydride |
| 3 | Purification | Column Chromatography |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structure shares core features with several classes of thiazole-acetamide derivatives, but its substituents confer distinct properties:
Key Observations :
- Fluorophenyl vs. Chlorophenyl : Fluorination (as in the target compound and GSK1570606A) typically enhances metabolic stability and membrane penetration compared to chlorinated analogs (e.g., compound 13 in ) .
- Thioether Linkage : The thioether group in the target compound may improve oxidative stability relative to oxygen-linked ethers, as seen in coumarin derivatives .
- Side Chain Flexibility: The 3-phenylpropylamino group introduces steric bulk and lipophilicity, contrasting with piperazine-based spacers (e.g., compound 15 in ), which often improve solubility and hydrogen-bonding capacity .
Physicochemical Properties
Data from and highlight trends in melting points and molecular weights:
- Melting Points : Thiazole-acetamides with rigid substituents (e.g., coumarin in compound 13) exhibit higher melting points (216–220°C) compared to flexible analogs (e.g., compound 15: 269–270°C) . The target compound’s melting point is unreported but likely influenced by its bulky side chain.
Q & A
What are the optimal synthetic routes for preparing N-(4-fluorophenyl)-2-((4-(2-oxo-2-((3-phenylpropyl)amino)ethyl)thiazol-2-yl)thio)acetamide?
Level: Basic
Methodological Answer:
The compound can be synthesized via multi-step nucleophilic substitution and condensation reactions. A common approach involves:
Thiazole core formation : React 2-amino-4-substituted thiazole derivatives with acetonitrile in the presence of anhydrous AlCl₃ to generate the thiazolylacetamide backbone .
Sulfur linkage : Introduce the thioether group via reaction with 2-mercapto-thiazole derivatives under basic conditions (e.g., K₂CO₃ in ethanol) .
Amide coupling : Use carbodiimide-based coupling agents to attach the 4-fluorophenyl and 3-phenylpropylamine moieties .
Key Considerations : Monitor reaction progress with TLC and optimize pH to avoid side reactions (e.g., hydrolysis of the thioether bond).
How should researchers characterize the purity and structural integrity of this compound?
Level: Basic
Methodological Answer:
Characterization involves:
- Spectroscopy :
- Elemental Analysis : Compare experimental vs. theoretical C/H/N percentages (e.g., deviations <0.3% indicate purity) .
| Element | Theoretical (%) | Experimental (%) |
|---|---|---|
| Carbon | 69.12 | 69.48 |
| Hydrogen | 5.72 | 5.55 |
| Nitrogen | 7.12 | 7.38 |
How can researchers resolve discrepancies in spectroscopic or elemental analysis data?
Level: Advanced
Methodological Answer:
Discrepancies (e.g., NMR shifts or elemental mismatches) may arise from:
- Solvent impurities : Use deuterated solvents (e.g., DMSO-d₆) and subtract solvent peaks .
- Crystallinity issues : Recrystallize the compound from ethanol or acetonitrile to improve purity .
- Isotopic interference : For fluorine-containing compounds, use ¹⁹F-NMR to verify fluorophenyl integration .
Statistical Approach : Perform triplicate measurements and apply Grubbs’ test to exclude outliers.
What strategies are effective for optimizing reaction yields in multi-step syntheses?
Level: Advanced
Methodological Answer:
Yield optimization requires:
- Catalyst screening : Compare AlCl₃ (87% yield) vs. milder bases (e.g., Et₃N, 95% yield) for acid-sensitive intermediates .
- Temperature control : Use reflux conditions for condensation steps (e.g., 80°C in ethanol) but avoid overheating thioether bonds .
- Protecting groups : Temporarily protect amine functionalities with Boc groups to prevent unwanted side reactions .
How can computational methods support the analysis of this compound’s bioactivity?
Level: Advanced
Methodological Answer:
- Molecular docking : Model interactions with biological targets (e.g., cyclooxygenase enzymes) using crystallographic data from similar thiazole-acetamide derivatives .
- QSAR studies : Correlate substituent electronegativity (e.g., fluorine) with antimicrobial activity using regression models .
- DFT calculations : Predict NMR chemical shifts and compare with experimental data to validate structural assignments .
What are the documented biological activities of structurally related thiazole-acetamide derivatives?
Level: Basic
Methodological Answer:
Thiazole-acetamides exhibit:
- Antimicrobial activity : Inhibit bacterial growth via disruption of cell wall synthesis (MIC: 2–8 µg/mL against S. aureus) .
- Anti-inflammatory effects : COX-2 inhibition (IC₅₀: 0.8 µM) due to fluorophenyl-thiazole interactions .
- Anticancer potential : Induce apoptosis in HeLa cells via ROS generation (EC₅₀: 12 µM) .
How should researchers design assays to evaluate this compound’s mechanism of action?
Level: Advanced
Methodological Answer:
- Enzyme inhibition assays : Use fluorometric kits to measure COX-1/2 activity in vitro .
- Cellular uptake studies : Label the compound with ¹⁸F for PET imaging to track biodistribution .
- Transcriptomic profiling : Perform RNA-seq on treated cell lines to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .
What synthetic challenges are associated with scaling up production for in vivo studies?
Level: Advanced
Methodological Answer:
- Purification bottlenecks : Replace column chromatography with recrystallization or centrifugal partitioning for large batches .
- Thioether stability : Avoid prolonged exposure to light or oxygen by using inert atmospheres (N₂/Ar) during synthesis .
- Cost-effective precursors : Substitute expensive reagents (e.g., 3-phenylpropylamine) with cheaper analogs without compromising yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
